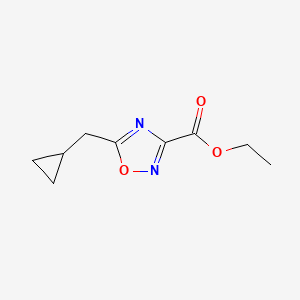

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-10-7(14-11-8)5-6-3-4-6/h6H,2-5H2,1H3 |

InChI Key |

FGUBYQDULNRMDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acyl Hydrazides with Carbonyl Sources

This approach involves the formation of the oxadiazole ring via cyclization of acyl hydrazides with suitable carbonyl compounds, such as esters or aldehydes, under dehydrating conditions.

- Starting from cyclopropylmethyl hydrazides , which are prepared via hydrazinolysis of corresponding esters or acyl chlorides.

- Cyclization is facilitated using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

| Parameter | Conditions |

|---|---|

| Reagents | Cyclopropylmethyl hydrazide, ester/acid chloride |

| Catalyst | PCl₅, POCl₃, or PPA |

| Solvent | Dichloromethane (DCM) or acetic acid |

| Temperature | 80–120°C |

| Time | 4–8 hours |

Formation of the oxadiazole ring with the cyclopropylmethyl substituent attached at the 5-position.

Cycloaddition of Nitriles with Hydrazides

This route involves the [3+2] cycloaddition between nitriles and hydrazides, followed by oxidative cyclization to form the oxadiazole core.

- Nitriles bearing the cyclopropylmethyl group are reacted with hydrazides.

- Oxidative cyclization is induced using oxidants like iodine or tert-butyl hydroperoxide (TBHP).

| Parameter | Conditions |

|---|---|

| Reagents | Cyclopropylmethyl nitrile, hydrazide |

| Catalyst | Iodine (I₂) or TBHP |

| Solvent | Acetic acid or ethanol |

| Temperature | 100–150°C |

| Time | 6–12 hours |

Efficient formation of the desired heterocycle with high regioselectivity.

Cyclization of Amidoximes with Ethyl Chloroformate

This method involves the formation of the oxadiazole ring through the reaction of amidoximes with ethyl chloroformate, which introduces the ester functionality at the 3-position.

- Amidoximes derived from cyclopropylmethyl derivatives are reacted with ethyl chloroformate.

- The process is catalyzed by bases such as triethylamine (TEA).

| Parameter | Conditions |

|---|---|

| Reagents | Cyclopropylmethyl amidoxime, ethyl chloroformate |

| Catalyst | TEA |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature to 50°C |

| Time | 12–24 hours |

Formation of the target compound with high purity, suitable for further biological evaluation.

Catalysts and Reagents Critical for Synthesis

Reaction Optimization and Yield Enhancement

Extensive research indicates that controlling parameters such as temperature, solvent polarity, and reagent stoichiometry significantly influences the yield. For instance, reactions performed under inert atmospheres (nitrogen or argon) prevent oxidation side reactions, improving overall purity.

| Parameter | Optimal Conditions | References |

|---|---|---|

| Temperature | 80–120°C | |

| Solvent | Dichloromethane or THF | , |

| Reaction Time | 6–12 hours | , |

Analytical Confirmation of Synthesis

Post-synthesis, compounds are characterized via:

- Nuclear Magnetic Resonance (NMR): Confirming the chemical environment of protons and carbons.

- Mass Spectrometry (MS): Confirming molecular weight.

- Infrared Spectroscopy (IR): Identifying characteristic functional groups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Transesterification with alcohols like methanol or isopropanol in the presence of catalytic acid (e.g., HSO) produces alternative esters .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions and electrophilic additions:

-

Nucleophilic Substitution : The electron-deficient C-5 position reacts with nucleophiles such as amines or thiols. For instance, substitution with methylamine yields 5-(cyclopropylmethyl)-3-(methylcarbamoyl)-1,2,4-oxadiazole .

-

Electrophilic Addition : Halogenation (e.g., bromination) at the C-4 position occurs under mild conditions, facilitated by the ring’s electron-withdrawing nature .

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl substituent undergoes ring-opening reactions under specific conditions:

-

Acid-Catalyzed Ring Opening : In concentrated HSO, the cyclopropane ring opens to form a carbocation intermediate, which can trap nucleophiles (e.g., water or alcohols) .

-

Radical Reactions : Under UV light or peroxide initiation, the cyclopropane engages in radical additions, forming derivatives with extended alkyl chains .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the oxadiazole ring. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the C-5 position :

Comparative Reaction Outcomes

The table below contrasts reaction outcomes between Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate and analogs :

| Reaction Type | Substituent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Ester Hydrolysis | Cyclopropylmethyl | Carboxylic acid | 85–92 | HCl (6M), reflux, 12 h |

| Suzuki Coupling | Cyclopropylmethyl | 5-(4-Methoxyphenyl) derivative | 78 | Pd(PPh), KCO, DMF |

| Nucleophilic Substitution | Methyl (analog) | 3-(Methylcarbamoyl)-5-methyl-oxadiazole | 65 | Methylamine, THF, 60°C |

Mechanistic Insights

Scientific Research Applications

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Reactivity Trends :

Biological Activity

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate is a compound within the oxadiazole family that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various research studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate is characterized by its oxadiazole ring, which contributes to its biological properties. The molecular formula is with a molecular weight of 174.18 g/mol. The presence of the cyclopropylmethyl group is significant as it may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.18 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds similar to ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate exhibit antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives can inhibit the growth of pathogens, suggesting a potential application in treating infections .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been well-documented. Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate may share similar properties due to structural similarities with known anticancer agents. Some studies have reported that oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

The proposed mechanisms through which ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving similar compounds.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate triggered apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Q & A

Basic: What are the recommended handling and storage protocols for ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate in laboratory settings?

Answer:

Based on structural analogs (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate), the following precautions apply:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation of dust or aerosols. Avoid generating dust during weighing or transfer .

- Storage: Store in a tightly sealed container in a dry, cool environment (2–8°C). Keep away from incompatible substances like strong oxidizers .

- Spill Management: Collect spills using non-sparking tools and dispose of as hazardous waste .

Basic: What synthetic routes are reported for preparing 1,2,4-oxadiazole-3-carboxylate derivatives, and how can they be adapted for this compound?

Answer:

Key methodologies include:

- Cyclocondensation: React hydroxylamine derivatives with activated carboxylic acid precursors (e.g., ethyl cyanoacetate) under basic conditions. For example, carbethoxyformimidate reacts with acylhydrazides to form oxadiazole rings .

- Ester Hydrolysis: Ethyl esters can be hydrolyzed to carboxylic acids using NaOH/EtOH (e.g., 94% yield for 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid) .

- Modification of Substituents: Introduce cyclopropylmethyl groups via alkylation or nucleophilic substitution. demonstrates fluorinated analogs synthesized via stepwise coupling and cyclization (56–95% yields) .

Advanced: How can researchers optimize low-yield steps in the synthesis of this compound?

Answer:

Low yields (e.g., 56% in fluorinated analog synthesis ) may arise from steric hindrance or side reactions. Optimization strategies:

- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Temperature Control: Gradual heating (e.g., 110°C for 16 hours in ) ensures complete conversion without decomposition .

- Purification: Employ flash chromatography (e.g., 10% EtOAc/hexane) or recrystallization to isolate pure product .

Advanced: What analytical techniques are critical for characterizing ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent integration (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) and ester carbonyl signals (δ ~165 ppm) .

- TLC Monitoring: Use silica plates with UV visualization to track reaction progress (e.g., Rf ~0.5 in EtOAc/hexane) .

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+ ~235 m/z for analogs) and fragmentation patterns .

Advanced: What challenges exist in determining the physical properties (e.g., solubility, stability) of this compound, and how can they be addressed?

Answer:

Available data for analogs indicate gaps in:

- Solubility: No water solubility data; conduct shake-flask experiments with solvents (e.g., DMSO, ethanol) and measure via HPLC .

- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Hygroscopicity: Store samples in desiccators with silica gel and monitor mass changes over time .

Advanced: How should researchers assess potential toxicity or ecological risks given limited data?

Answer:

- In Vitro Assays: Use cell viability assays (e.g., MTT on HEK293 cells) for acute toxicity screening.

- Ecotoxicology: Perform Daphnia magna or algae growth inhibition tests to estimate EC₅₀ values .

- Read-Across Models: Leverage data from structurally similar compounds (e.g., acute oral toxicity Category 4 for analogs) to predict hazards .

Advanced: What strategies resolve contradictions in synthetic yield data across literature reports?

Answer:

Discrepancies may stem from reagent purity or reaction scaling. Mitigation steps:

- Replicate Conditions: Reproduce exact molar ratios, solvent grades, and equipment (e.g., microwave vs. oil bath heating).

- Quality Control: Verify starting material purity via NMR or HPLC.

- Statistical Design: Apply DOE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading) .

Advanced: How can computational methods aid in predicting reactivity or SAR for this compound?

Answer:

- DFT Calculations: Model transition states for cyclocondensation to optimize reaction pathways.

- Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes inhibited by oxadiazoles) using AutoDock Vina.

- QSAR Models: Corrogate substituent effects (e.g., cyclopropylmethyl vs. tert-butyl) on bioactivity using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.